Furan-2-ylmethylene vs. Phenylmethylene Substituent: Calculated LogP and Hydrogen-Bond Acceptor Count
The target compound's furan-2-ylmethylene group provides five hydrogen-bond acceptors (four carbonyl/ester oxygens plus the furan ring oxygen), compared to four acceptors in the phenylmethylene analog CAS 53252-49-6, which lacks the furan oxygen. The predicted LogP for CAS 60404-06-0 is approximately 2.1 [1], whereas the phenylmethylene analog is expected to have a higher LogP (~2.8) due to the replacement of the polar furan ring with a hydrophobic phenyl group. This difference can influence solubility, permeability, and off-target binding profiles in medicinal chemistry campaigns [2].
| Evidence Dimension | Predicted lipophilicity (LogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | LogP ≈ 2.1; HBA = 5 (calculated from structure C₁₃H₁₂O₅) |
| Comparator Or Baseline | Ethyl (5E)-5-benzylidene-2-methyl-4-oxofuran-3-carboxylate (CAS 53252-49-6): predicted LogP ≈ 2.8; HBA = 4 |
| Quantified Difference | ΔLogP ≈ -0.7; ΔHBA = +1 |
| Conditions | In silico prediction using atom-based LogP calculation (Molaid database) [1] and structural comparison |
Why This Matters
A lower LogP and an additional hydrogen-bond acceptor can significantly improve aqueous solubility and modulate protein binding, which is critical when selecting a starting point for lead optimization in drug discovery.
- [1] Molaid. (2025). 5-furfurylidene-2-methyl-4-oxo-4,5-dihydro-furan-3-carboxylic acid ethyl ester – CAS 60404-06-0. Retrieved from https://www.molaid.com/MS_1231987 View Source
- [2] iChemistry. (2025). 3-Furancarboxylic acid,4,5-dihydro-2-methyl-4-oxo-5-(phenylmethylene)-, ethyl ester – CAS 53252-49-6. Retrieved from http://www.ichemistry.cn/chemistry/53252-49-6.htm View Source
